4-ethyl-3,5-bis(4-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole
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Overview
Description
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the ethyl, methoxyphenyl, and methylbenzyl groups via substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Synthesized via Schiff bases reduction route.
Uniqueness
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-(3-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of ethyl, methoxyphenyl, and methylbenzyl groups differentiates it from other similar compounds, potentially leading to distinct applications and effects.
Properties
Molecular Formula |
C27H28N2O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O2/c1-5-25-26(21-9-13-23(30-3)14-10-21)28-29(18-20-8-6-7-19(2)17-20)27(25)22-11-15-24(31-4)16-12-22/h6-17H,5,18H2,1-4H3 |
InChI Key |
UWKMHDUJQCEYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=CC(=C3)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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